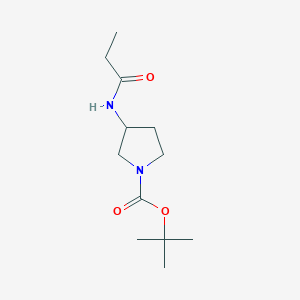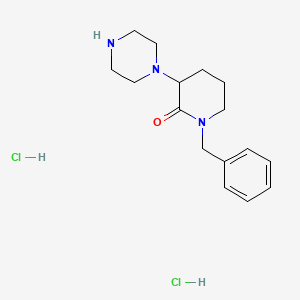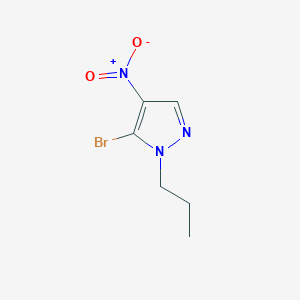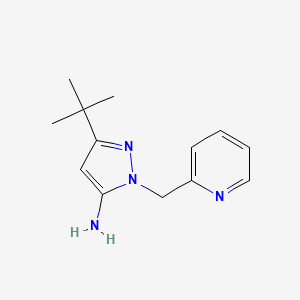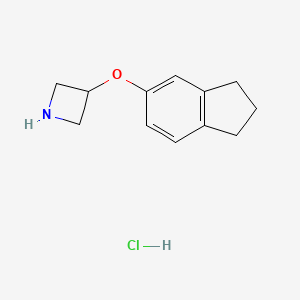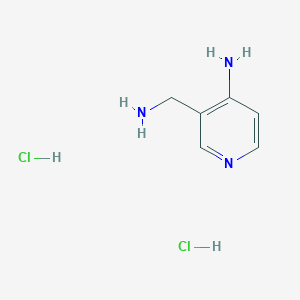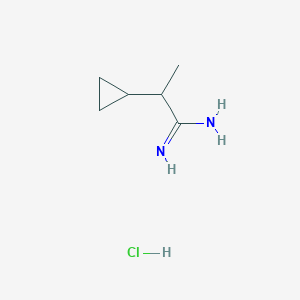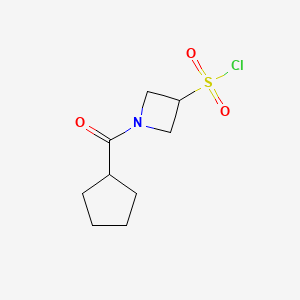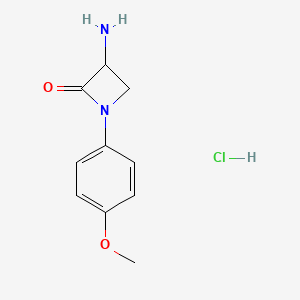
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2.ClH/c1-14-8-4-2-7 (3-5-8)12-6-9 (11)10 (12)13;/h2-5,9H,6,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antitumor and Antiproliferative Activity
- Tubulin-Targeting Antitumor Agents : Compounds like trans-4-(3-amino-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one showed potent antiproliferative activity in breast cancer cells. These compounds also interacted with the colchicine-binding site on β-tubulin, indicating their potential as antitumor agents (Greene et al., 2016).
- Antimitotic Activity in Cancer Treatment : Similar compounds, such as 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, demonstrated significant antimitotic activity, showing potential as lead compounds for anti-cancer drug development (Malebari et al., 2021).
Antibacterial and Antifungal Applications
- Antimicrobial Agents : A series of azetidin-2-ones demonstrated potent antimicrobial activity against various microbes, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans, highlighting their potential as new classes of antimicrobial agents (Halve et al., 2007).
Synthesis and Chemical Transformations
- Synthesis and Rearrangement : Research has been conducted on the synthesis and rearrangement of azetidin-2-ones, including studies on the nucleophilic cleavage of the amide bond of β-lactams, which is fundamental for creating various derivatives (Kano et al., 1979).
- Microwave-Induced Synthesis : Microwave methods have been used for the synthesis of various azetidinone derivatives, demonstrating the versatility and efficiency of modern synthetic techniques (Patel et al., 2008).
Other Applications
- Anti-Tubercular Agents : Azetidin-2-one analogues have been studied for their anti-tubercular activity, indicating their potential in combating tuberculosis (Thomas et al., 2014).
- Anti-Convulsant Agents : Certain azetidin-2-ones have shown promise as anti-convulsant agents, suggesting their use in treating convulsive disorders (Rajasekaran & Murugesan, 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
3-amino-1-(4-methoxyphenyl)azetidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-14-8-4-2-7(3-5-8)12-6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHULDDGEZTEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(C2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
